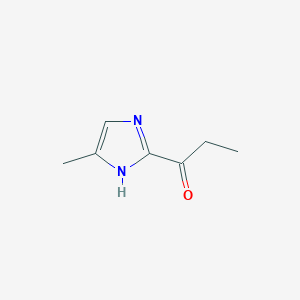
Perfluorohexanamidine
Descripción general
Descripción
Perfluorohexanamidine is a fluorinated organic compound that belongs to the family of perfluoroalkyl substances (PFAS). These compounds are known for their unique chemical and biological properties, which make them valuable in various industrial and consumer applications.
Métodos De Preparación
The synthesis of perfluorohexanimidamide typically involves the reaction of perfluorohexanoyl chloride with ammonia or an amine under controlled conditions. This reaction results in the formation of the amidamide group. Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis to enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Perfluorohexanamidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perfluorohexanoic acid.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorohexylamine.
Substitution: Nucleophilic substitution reactions can occur, where the amidamide group is replaced by other functional groups, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Perfluorohexanamidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of fluorinated compounds in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: this compound is used in the production of surface coatings, lubricants, and other industrial products due to its chemical stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of perfluorohexanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to interact with the air-liquid interface of the tear film, forming a monolayer that prevents the evaporation of the aqueous phase of the tears. This property is particularly useful in ophthalmic applications .
Comparación Con Compuestos Similares
Perfluorohexanamidine can be compared with other perfluorinated compounds such as perfluorohexyloctane and perfluorooctanoic acid. While all these compounds share similar chemical backbones, perfluorohexanimidamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. Other similar compounds include perfluorobutanesulfonic acid and perfluorononanoic acid .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11N2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H3,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJWLDDXZYWBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895456 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464-21-1 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)






![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)




![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)

